4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid
CAS No.: 1047654-46-5
Cat. No.: VC2919475
Molecular Formula: C11H12FNO2
Molecular Weight: 209.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1047654-46-5 |
|---|---|
| Molecular Formula | C11H12FNO2 |
| Molecular Weight | 209.22 g/mol |
| IUPAC Name | 4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H12FNO2/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15/h1-4,8-9,13H,5-6H2,(H,14,15) |
| Standard InChI Key | YVTADGCUSGBFIQ-UHFFFAOYSA-N |
| SMILES | C1C(C(CN1)C(=O)O)C2=CC=CC=C2F |
| Canonical SMILES | C1C(C(CN1)C(=O)O)C2=CC=CC=C2F |
Introduction
4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrrolidine derivatives, which are cyclic compounds containing a five-membered ring with one nitrogen atom. The presence of a 2-fluorophenyl group and a carboxylic acid functional group enhances its lipophilicity and influences its binding affinity to biological targets.
Synthesis and Preparation
The synthesis of 4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid typically involves several key steps, including the formation of the pyrrolidine ring and the introduction of the 2-fluorophenyl and carboxylic acid groups. Industrial production may involve large-scale batch processes or continuous flow methods, optimizing for yield and purity while adhering to green chemistry principles.
Biological Activities and Applications
4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid exhibits notable biological activity, particularly in modulating receptor interactions. The fluorophenyl group enhances its binding affinity to specific receptors, potentially acting as an agonist or antagonist depending on the target. This compound has been studied for its potential therapeutic applications, especially in the context of neurological and psychiatric disorders due to its structural similarity to known neurotransmitter modulators.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid | Pyrrolidine ring with 2-fluorophenyl group | Strong receptor binding due to fluorine |
| (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid | Stereochemistry at positions 3 and 4 | Specific stereochemical configuration |
Research Findings and Future Directions
Research into the interactions of 4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid with various biological targets is essential for understanding its mechanism of action. Its ability to modulate signaling pathways through receptor interaction has been confirmed through various assays, indicating its potential role in therapeutic applications. Further studies are needed to fully explore its potential in treating neurological and psychiatric disorders.
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